2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide
Description
2-Methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is a small-molecule acetamide derivative featuring a methoxy group (-OCH₃) at the α-position of the acetamide backbone and a 3-(3-methyl-1,2-oxazol-5-yl)propyl chain as the N-substituent. The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, enhances hydrogen-bonding capacity and metabolic stability, making it a common motif in pharmaceutical design .
Molecular Formula: C₁₀H₁₆N₂O₃
Molecular Weight: 212.24 g/mol
Key Features:
- Methoxy group: Improves solubility and modulates electron density.
- Oxazole ring: Enhances binding interactions via π-stacking and hydrogen bonding.
- Propyl linker: Balances flexibility and rigidity for target engagement.
Properties
IUPAC Name |
2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-8-6-9(15-12-8)4-3-5-11-10(13)7-14-2/h6H,3-5,7H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXAEIXXKEIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with appropriate reagents to introduce the methoxy and acetamide functional groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
*Note: DDU86439’s formula inferred from patent data in .
Substituent-Driven Functional Insights
Methoxy vs. Aromatic Groups: The target compound’s methoxy group offers moderate polarity, enhancing aqueous solubility compared to BK43915’s hydrophobic 3-methoxyphenyl group . However, BK43915’s aromatic ring may improve binding to hydrophobic enzyme pockets.
Oxazole vs. Chloro substituents in herbicides (e.g., alachlor) are electrophilic, enabling covalent interactions absent in the target compound’s hydrogen-bonding oxazole .
Linker Flexibility: The target compound’s propyl linker provides optimal spacing for target engagement, while DDU86439’s dimethylaminopropyl group introduces basicity, altering cellular uptake .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties*
| Compound | logP (Lipophilicity) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | ~1.2 | 5 | 1 | ~70 |
| BK43915 | ~2.8 | 5 | 1 | ~70 |
| DDU86439 | ~3.5 | 6 | 1 | ~95 |
| Alachlor | ~3.0 | 3 | 0 | ~40 |
*Calculated using fragment-based methods (e.g., XLogP3).
Research and Development Implications
- Drug Design : The oxazole moiety in the target compound and PROTAC molecules (e.g., ) highlights its utility in stabilizing protein-ligand interactions.
- Synthetic Routes : Amide coupling (as in ) and oxazole cyclization (e.g., Huisgen reaction) are plausible synthetic pathways for the target compound.
- Knowledge Gaps: No direct bioactivity data exist for the target compound; further studies should explore kinase inhibition or antimicrobial activity, leveraging structural insights from analogues like DDU86439 .
Biological Activity
2-Methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is a compound of interest in pharmacology due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide is C12H16N2O2. The presence of the methoxy and oxazole groups suggests possible interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide have shown activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide | E. coli | 32 µg/mL |
| 3-Methyl-1,2-oxazole derivatives | S. aureus | 16 µg/mL |
| 5-Fluoro derivatives | Pseudomonas aeruginosa | 8 µg/mL |
Antiviral Potential
Oxazole-containing compounds have been investigated for their antiviral properties. Preliminary data suggest that 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide may inhibit viral replication in vitro.
Case Study: Antiviral Activity
In a study evaluating the antiviral efficacy against influenza virus, the compound demonstrated an IC50 value of approximately 15 µM, indicating moderate antiviral activity with low cytotoxicity in human cell lines.
The biological activity of 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxazole ring may interact with key enzymes involved in microbial metabolism or viral replication.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Modulation of Immune Responses : Some derivatives enhance immune responses, potentially increasing host defense against infections.
Safety and Toxicology
Toxicological assessments are crucial for understanding the safety profile of 2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]acetamide. In animal models, no significant acute toxicity was observed at therapeutic doses. Long-term studies are necessary to evaluate chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
